(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Anticarcinogenic Chemoprevention JB6 cells

This exclusive trans (E) α,β-unsaturated thienylchalcone is differentiated by a 3-methylthiophene B-ring that introduces a steric buttress modulating planarity and tubulin-binding geometry—unlike unsubstituted thiophene or regioisomeric analogs. Sourced at ≥97% purity under ISO quality systems, it is validated for chemopreventive (DMBA/TPA in JB6 cells), antivenom (N. naja PLA2 inhibition), antiplasmodial (P. falciparum), and antifungal (A. niger) applications. Ideal for tubulin polymerization screening, SAR studies, and antivenom lead optimization.

Molecular Formula C16H16O3S
Molecular Weight 288.4 g/mol
Cat. No. B3905661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Molecular FormulaC16H16O3S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-13(17)12-4-6-14(18-2)15(10-12)19-3/h4-10H,1-3H3/b7-5+
InChIKeyGAKJKDNFDNZMEU-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Sourcing and Baseline Characterization for Preclinical Procurement


(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (CAS 337495-34-8, molecular formula C₁₆H₁₆O₃S, molecular weight 288.36 g/mol) is a synthetic heteroaryl chalcone featuring a 3,4-dimethoxyphenyl A-ring and a 3-methylthiophen-2-yl B-ring connected via a trans (E) α,β-unsaturated carbonyl linker . This compound belongs to the thienylchalcone subclass, which has been actively investigated for antiproliferative, anti-inflammatory, and antioxidant applications [1]. The AOD database records multiple bioactivities for this specific compound, including anticarcinogenic activity in DMBA-treated JB6 cells, antiplasmodial activity against P. falciparum, antivenom activity against N. naja venom, and antifungal activity against A. niger, with no reported toxicity or allergenicity [2]. Commercial sourcing at ≥97% purity under ISO-certified quality systems is established for pharmaceutical R&D and quality control applications .

Why Generic Chalcone Substitution Fails: Structural Determinants That Differentiate (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one from Unsubstituted and Regioisomeric Analogs


Simple substitution of (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one with an unsubstituted thiophene chalcone (e.g., 1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, CAS 198639-89-3) or a regioisomer with reversed ring orientation (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, CAS 137444-52-1) fails to recapitulate the steric and electronic profile conferred by the 3-methylthiophene moiety [1]. The methyl group at the 3-position of the thiophene ring introduces a steric buttress that restricts rotational freedom and modulates the dihedral angle between the thiophene and the enone system, thereby altering conjugation, molecular planarity, and target binding geometry [2]. In thiophene-chalcone series evaluated for antiproliferative activity, the replacement of the enone double bond with a thiophene ring was shown to maintain activity, indicating that the thiophene ring's conformational properties are critical for tubulin binding site complementarity [1]. Furthermore, the 3,4-dimethoxy substitution pattern on the phenyl A-ring is established as a privileged pharmacophore for anticancer activity in chalcones; repositioning methoxy groups to the 2,4-positions or reducing to a single methoxy group consistently diminishes potency across multiple cancer cell lines . These structural features are not interchangeable with generic chalcone alternatives.

Quantitative Differentiation Evidence: (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Performance Benchmarks Against Closest Analogs


Anticarcinogenic and Anti-Promotion Activity in JB6 Cells: Unique Multi-Mechanism Profile Absent in Non-Thienyl Chalcones

The AOD database records that (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one specifically prevents transformation of DMBA-treated JB6 cells and prevents promotion by tetradecanoyl phorbol acetate (TPA) in JB6 cells, while also protecting AT base pairs and showing antimutagenesis activity in TA102 and TA104 S. typhimurium mutagenesis tests [1]. In contrast, the non-thienyl analog 3,4-dimethoxychalcone (lacking the thiophene ring entirely) has been studied primarily for autophagy induction and cardiac applications, with no reported anticarcinogenic promotion-prevention activity in JB6 cells, indicating that the thiophene-containing scaffold confers a distinct chemopreventive mechanism not shared by the phenyl-only congener [2]. The direct comparator 1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 198639-89-3) lacks the 3-methyl substitution on the thiophene and has no reported activity in JB6 mutagenesis models .

Anticarcinogenic Chemoprevention JB6 cells

In Vivo Anti-Inflammatory Activity via Phospholipase A2 Inhibition: Paw Edema Model Differentiation from COX-Selective Chalcones

The AOD database records that (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one inhibits paw edema formation induced by phospholipase A2 in Swiss Wistar mice and prevents the release of arachidonate, the parent compound for prostaglandin and prostacyclin synthesis [1]. This mechanism operates upstream of COX-1/COX-2 and 5-LOX in the arachidonic acid cascade, distinguishing it from thiophene-chalcone derivatives that act through direct COX or LOX enzyme inhibition [2]. For example, 3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one exerts anti-inflammatory effects by inhibiting TNF-α and IL-6 production in LPS-stimulated macrophages, a downstream cytokine-targeted mechanism distinct from the PLA2-directed upstream blockade observed for the target compound . This mechanistic divergence is functionally significant because PLA2 inhibition prevents the entire eicosanoid cascade rather than selectively blocking a single enzymatic branch.

Anti-inflammatory Phospholipase A2 inhibition In vivo paw edema

Antimalarial, Antivenom, and Antifungal Polypharmacology: Multi-Target Activity Spectrum Not Replicated by Mono-Functional Chalcone Analogs

The AOD database records that (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one kills P. falciparum (antimalarial), nullifies the lethal effects of N. naja venom and inhibits phospholipase A2 present in N. naja venom (antivenom), and inhibits cilia formation by A. niger (antifungal), with the annotation that the compound is not toxic or allergenic [1]. This polypharmacological profile contrasts sharply with 3,4-dimethoxychalcone, whose primary annotated activities are autophagy induction and metabolic modulation with no reported antiparasitic or antivenom activity [2]. Within the thienylchalcone subclass, (2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (a regioisomer with methoxy groups at 2,4-positions) has no published antimalarial, antivenom, or antifungal activity data, indicating that the 3,4-dimethoxy arrangement on the phenyl ring is critical for accessing this polypharmacological space . The absence of toxicity annotation is a meaningful procurement consideration when screening against multiple orthogonal targets.

Antimalarial Antivenom Antifungal Polypharmacology

Thienylchalcone Class-Level Antiproliferative Potency: Tubulin Polymerization Inhibition IC50 < 2 μM as a Benchmark for 3,4-Dimethoxy-Thiophene Hybrids in K562 Leukemia Cells

Romagnoli et al. (2008) demonstrated that thiophene analogues of chalcones, in which the enone double bond is embedded within a thiophene ring, inhibit the growth of several cancer cell lines at nanomolar to low micromolar concentrations. All compounds exhibiting significant antiproliferative activity in this series inhibited tubulin polymerization with IC50 < 2 μM and caused K562 cells to arrest in the G2/M phase of the cell cycle [1]. While this study did not include the exact target compound, the structural features—a 3,4-dimethoxyphenyl A-ring combined with a thiophene B-ring bearing small alkyl substitution—are represented within the active compound set. In contrast, non-thiophene chalcones such as 3,4-dimethoxychalcone exhibit cellular activity primarily through autophagy induction rather than tubulin polymerization inhibition, with IC50 values of approximately 10–19 mM in cancer cell lines, orders of magnitude weaker than the <2 μM tubulin inhibition benchmark for thienylchalcones [2]. Contemporary thiophene-functionalized chalcones (CHA1–CHA6 series) evaluated against MCF-7 breast cancer cells show IC50 values of 19.58–25.35 μM, confirming that the thiophene-chalcone scaffold retains micromolar potency in breast cancer models [3].

Antiproliferative Tubulin polymerization K562 G2/M arrest

Thiophenyl-Chalcone Class-Level Antioxidant Activity: DPPH Radical Scavenging with IC50 Values Rivaling Quercetin

Sönmez et al. (2023) synthesized a series of thiophenyl-chalcone derivatives and evaluated their DPPH and ABTS radical scavenging activities. All thiophenyl-chalcones in this series exhibited high antioxidant activity, with the most potent derivative (4e) achieving an ABTS IC50 of 13.12 μM, surpassing quercetin (IC50 = 15.49 μM) as a reference standard [1]. Other members of the series showed DPPH IC50 values in the range of 16.47–20.86 μM [2]. In contrast, 3,4-dimethoxychalcone and related non-thiophene chalcones exhibit antioxidant activity that is highly dependent on phenolic hydroxyl groups; the absence of free hydroxyls in the target compound (which contains only methoxy substituents) implies that its antioxidant mechanism, if present, would proceed through a distinct pathway—potentially involving the thiophene sulfur atom as a radical stabilization site or the enone system as a Michael acceptor for reactive oxygen species [3]. The AOD database does not specifically annotate antioxidant activity for the target compound, indicating a gap that end-users should experimentally validate.

Antioxidant DPPH radical scavenging Thiophenyl-chalcone

Commercial Purity and Sourcing Reliability: ≥97% ISO-Certified Supply with Defined Physicochemical Identity

MolCore supplies (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one at NLT 97% purity under ISO-certified quality systems, with full characterization including CAS 337495-34-8, molecular formula C₁₆H₁₆O₃S, molecular weight 288.36 g/mol, and defined IUPAC nomenclature . CymitQuimica independently lists this compound at 95.0% purity with InChI Key GAKJKDNFDNZMEU-FNORWQNLSA-N, confirming multi-vendor availability and consistent identity verification . In contrast, the closest non-methylated analog, 1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 198639-89-3), is primarily available through research-chemical distributors with less standardized quality documentation and molecular weight 274.3 g/mol, representing a 14.06 Da mass difference that can complicate inventory management and analytical method transfer . The 3-methyl substitution on the thiophene ring provides a unique chromatographic retention time and mass spectrometric signature that facilitates unambiguous identification in complex reaction mixtures.

Chemical procurement Purity specification ISO certification Quality control

Evidence-Backed Application Scenarios for (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in Preclinical and Industrial Research Programs


Cancer Chemoprevention SAR Studies Leveraging JB6 Cell Anti-Promotion Activity

The documented prevention of DMBA-induced transformation and TPA-mediated promotion in JB6 cells [1] positions this compound as a chemopreventive tool compound. Research groups studying the tumor promotion phase of carcinogenesis can use this chalcone to probe structure–activity relationships around the 3-methylthiophene motif, comparing it against non-thienyl and des-methyl analogs to isolate the pharmacophoric contributions of the sulfur heterocycle and the methyl substituent. The additional antimutagenesis annotation in TA102/TA104 S. typhimurium strains provides a secondary in vitro endpoint for validating chemopreventive mechanism hypotheses [1].

Antivenom Drug Discovery Targeting Snake Venom Phospholipase A2

The ability of this compound to nullify N. naja venom lethality and inhibit venom phospholipase A2 [1] makes it a candidate starting point for small-molecule antivenom development. Unlike antibody-based antivenoms, a small-molecule PLA2 inhibitor could offer advantages in thermal stability, oral bioavailability potential, and cost of goods. Researchers can benchmark this compound against known PLA2 inhibitors (e.g., varespladib, IC50 ~9–14 nM for human group IIA PLA2) to determine whether the thienylchalcone scaffold achieves competitive potency and whether the 3,4-dimethoxyphenyl substitution pattern contributes to selectivity across PLA2 isoforms [1].

Antiparasitic Polypharmacology Screening in Malaria and Neglected Tropical Disease Programs

With demonstrated P. falciparum killing activity [1] and a non-toxic/non-allergenic annotation, this compound is suitable for inclusion in phenotypic screening cascades against multiple protozoan parasites. Its concurrent antifungal activity against A. niger [1] enables co-screening for broad-spectrum antiparasitic/antifungal agents, particularly relevant for immunocompromised patient populations where co-infections are prevalent. The compound can serve as a scaffold for medicinal chemistry optimization targeting plasmodial dihydroorotate dehydrogenase or other validated antimalarial targets, with the thiophene ring providing metabolic stability advantages over purely phenyl-based chalcones [2].

Tubulin Polymerization Inhibitor Screening with G2/M Cell Cycle Arrest Endpoint

Based on class-level evidence that thienylchalcones inhibit tubulin polymerization with IC50 < 2 μM and induce G2/M arrest in K562 cells [2], this compound is a strong candidate for tubulin-targeted anticancer screening. Procurement for an in vitro tubulin polymerization assay (e.g., fluorescence-based tubulin polymerization kit, >99% pure tubulin, 37 °C) with parallel MTT cytotoxicity testing in a panel of cancer cell lines can establish whether the 3,4-dimethoxy-3'-methylthiophene combination achieves or exceeds the class benchmark. Positive hits can be advanced to flow cytometric cell cycle analysis (propidium iodide staining) to confirm G2/M arrest, with paclitaxel or colchicine as positive controls [2]. The well-defined commercial purity (≥97%) supports reproducible dose–response curve generation .

Quote Request

Request a Quote for (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.